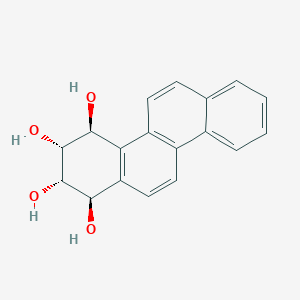

(1R,2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol

Vue d'ensemble

Description

(1R,2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol is a complex organic compound with a unique stereochemistry It is a tetrahydro derivative of chrysene, featuring four hydroxyl groups attached to the tetrahydro ring system

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol typically involves multi-step organic reactions. One common approach is the catalytic hydrogenation of chrysene derivatives, followed by hydroxylation. The reaction conditions often require specific catalysts, such as palladium on carbon, and controlled environments to ensure the correct stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Analyse Des Réactions Chimiques

Types of Reactions

(1R,2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove the hydroxyl groups, forming a more saturated hydrocarbon.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives .

Applications De Recherche Scientifique

Toxicological Research

DNA Adduct Formation and Analysis

One of the primary applications of (1R,2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol is in the study of DNA adducts formed from PAH exposure. Research has demonstrated that this compound can form stable adducts with DNA and globin proteins when derived from diol epoxides of benzo[α]pyrene (BP) and other PAHs. The detection of these adducts is crucial for understanding the carcinogenic potential of PAHs and involves sophisticated analytical techniques such as gas chromatography-negative ion chemical ionization mass spectrometry (GC-NICI-MS) .

Case Study: Detection Methodology

A study by Melikian et al. utilized GC-NICI-MS to analyze tetramethyl ether derivatives of tetraols formed upon hydrolysis of DNA and globin adducts. This methodology revealed that hydrolysis conditions significantly affect the recovery of tetraols and their subsequent detection. The study highlighted the stability of tetraols under specific conditions and established a reliable approach for quantifying PAH adducts in biological samples .

Environmental Monitoring

Assessment of PAH Pollution

The compound is also instrumental in environmental monitoring programs aimed at assessing PAH pollution levels in various ecosystems. Due to its ability to form adducts with biological macromolecules, this compound serves as a biomarker for exposure to PAHs in contaminated environments.

Case Study: Biomonitoring in Wildlife

Research has employed this compound as a biomarker to evaluate PAH exposure in wildlife populations. By analyzing tissue samples from affected species for the presence of tetraols derived from PAHs like benzo[α]pyrene and chrysene derivatives, scientists can assess the ecological impact of industrial pollutants on biodiversity .

Medicinal Chemistry

Potential Therapeutic Applications

In medicinal chemistry, this compound is being investigated for its potential therapeutic properties. Its structural similarity to other biologically active compounds prompts research into its efficacy as an anti-cancer agent or as a modulator of cellular signaling pathways involved in cancer progression.

Case Study: Antitumor Activity Exploration

Preliminary studies have indicated that derivatives of tetrahydrochrysene compounds exhibit cytotoxic effects against various cancer cell lines. Further research is needed to elucidate the mechanism of action and therapeutic potential of this compound in cancer treatment .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Toxicology | Analysis of DNA adducts formed from PAHs; detection methods using GC-NICI-MS |

| Environmental Monitoring | Biomarker for assessing PAH pollution levels; studies on wildlife exposure |

| Medicinal Chemistry | Investigating potential anti-cancer properties; exploring cellular signaling modulation |

Mécanisme D'action

The mechanism of action of (1R,2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, the compound can participate in redox reactions, affecting cellular processes and signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

(1R,2S,3R,4S)-1,2,3,4-tetrahydro-1,2,3,4-phenanthrenetetrol: Similar in structure but differs in the arrangement of the aromatic rings.

Dendrobine: A sesquiterpene with similar hydroxylation patterns but different biological activities

Uniqueness

The uniqueness of (1R,2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol lies in its specific stereochemistry and the presence of four hydroxyl groups, which confer distinct chemical reactivity and biological activity.

Activité Biologique

(1R,2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol is a polycyclic aromatic compound that has garnered attention in recent years due to its potential biological activities. This compound is structurally related to other tetrahydrochrysene derivatives and exhibits various pharmacological properties. This article provides an overview of its biological activity based on diverse research findings.

- Molecular Formula : C18H16O4

- Molecular Weight : 288.32 g/mol

- Chemical Structure : The compound features a fused ring system typical of polycyclic aromatic hydrocarbons (PAHs), which is significant for its interaction with biological systems.

1. Estrogenic Activity

Research indicates that this compound exhibits estrogenic activity. It acts as a selective estrogen receptor modulator (SERM), influencing estrogen receptor pathways in various tissues.

- Mechanism of Action : The compound binds to estrogen receptors (ERs), leading to transcriptional activation or repression of target genes involved in cell proliferation and differentiation.

- Case Study : In vitro assays demonstrated that this compound can stimulate the proliferation of estrogen-sensitive breast cancer cell lines (MCF-7) at certain concentrations while exhibiting inhibitory effects at higher doses .

2. Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays:

- DPPH Radical Scavenging Assay : The compound showed significant scavenging activity against DPPH radicals, indicating its potential as an antioxidant agent.

- Ferric Reducing Antioxidant Power (FRAP) : Results from FRAP assays suggested that the compound could reduce ferric ions to ferrous ions effectively .

3. Anti-cancer Activity

Studies have highlighted the anti-cancer potential of this compound:

- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., HCT116 colorectal cancer cells) revealed that the compound induced apoptosis and inhibited cell proliferation. The IC50 values were determined using sulforhodamine B assays.

- Mechanism : The anti-cancer effects were associated with the induction of ferroptosis and modulation of apoptotic pathways .

Data Table: Summary of Biological Activities

| Biological Activity | Methodology | Findings |

|---|---|---|

| Estrogenic Activity | Cell Proliferation Assays | Stimulated MCF-7 cell growth |

| Antioxidant Activity | DPPH and FRAP Assays | Significant radical scavenging effect |

| Anti-cancer Activity | IC50 Measurement | Induced apoptosis in HCT116 cells |

Research Findings

Recent studies have focused on understanding the structure-activity relationship (SAR) of tetrahydrochrysene derivatives. Notably:

- SAR Studies : Modifications at specific positions on the tetrahydrochrysene structure can enhance or diminish biological activities. For example, substituents at the C3 position have been shown to significantly impact estrogenic potency .

- In Vivo Studies : Animal models have been employed to assess the therapeutic potential of this compound in cancer treatment. Preliminary results indicate reduced tumor growth in xenograft models treated with the compound .

Propriétés

IUPAC Name |

(1R,2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c19-15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16(20)18(22)17(15)21/h1-8,15-22H/t15-,16+,17+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCFVVVKVNJPHDJ-VSZNYVQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(C(C(C4O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3[C@@H]([C@H]([C@H]([C@@H]4O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90925915 | |

| Record name | 1,2,3,4-Tetrahydrochrysene-1,2,3,4-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90925915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127592-29-4 | |

| Record name | 1,2,3,4-Chrysenetetrol, 1,2,3,4-tetrahydro-, (1alpha,2beta,3beta,4alpha)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127592294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4-Tetrahydrochrysene-1,2,3,4-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90925915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.